

# Application Notes and Protocols: Dihydrojasmone in the Fragrance and Perfume Industry

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## Compound of Interest

Compound Name: Dihydrojasmone

Cat. No.: B1670601

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## Introduction

**Dihydrojasmone** (CAS No. 1128-08-1), a synthetic fragrance ingredient, is a cornerstone in modern perfumery, valued for its powerful and versatile floral-fruity aroma. Though its name suggests a direct link to jasmine, it is not found in jasmine oil but is present in trace amounts in *Osmanthus fragrans*.<sup>[1]</sup> Its scent profile is characterized by a rich, jasmine-like floralcy with fresh, herbaceous, and fruity undertones, often with woody and myrrh-like nuances.<sup>[1][2][3]</sup>

**Dihydrojasmone** is frequently used as a more cost-effective alternative to cis-jasmone, providing depth and radiance to a wide array of fragrance compositions.<sup>[4]</sup> This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of **dihydrojasmone** in the fragrance industry.

## Physicochemical and Olfactory Properties

**Dihydrojasmone**'s utility in fragrance formulations is dictated by its specific physical and sensory characteristics. A summary of these key properties is provided below.

Property	Value	References
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O	[4]
Molecular Weight	166.26 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4]
Odor Profile	Floral (jasmine-like), fruity, fresh, herbal, woody, myrrh	[1][2][3][5]
Odor Strength	Medium	[4][6]
Substantivity on Blotter	40 hours	[2]
Vapor Pressure	0.01 mmHg @ 20°C	[4][5][6]
Boiling Point	120°C @ 12 mmHg	[4]
Flash Point	96°C	[4]
Solubility	Soluble in alcohol; very slightly soluble in water	[4][6]

## Applications in Fragrance Formulations

**Dihydrojasmane** is a versatile ingredient employed across various fragrance applications due to its excellent stability and blooming characteristics.

Application Category	Typical Use Level in Concentrate	Notes	References
Fine Fragrances	0.03% - 5.0% (Typical average 0.3%)	Enhances floral and fruity notes, particularly in jasmine, lily-of-the-valley, and tuberose accords. Also used to add natural green aspects to lavender and bergamot.	<a href="#">[2]</a> <a href="#">[6]</a>
Cosmetics & Personal Care	Varies by product type	Used in lotions, creams, shampoos, and body washes to impart a long-lasting, pleasant scent.	
Household Products	Varies by product type	Incorporated into air fresheners and room sprays for its fresh and inviting aroma.	
Candles & Aromatherapy	Varies by product type	Contributes to a calming and pleasant ambiance.	

## Experimental Protocols

### Protocol 1: Synthesis of Dihydrojasmane via Intramolecular Aldol Condensation

This protocol describes a common synthetic route to **dihydrojasmane** from 2,5-undecanedione.[\[4\]](#)

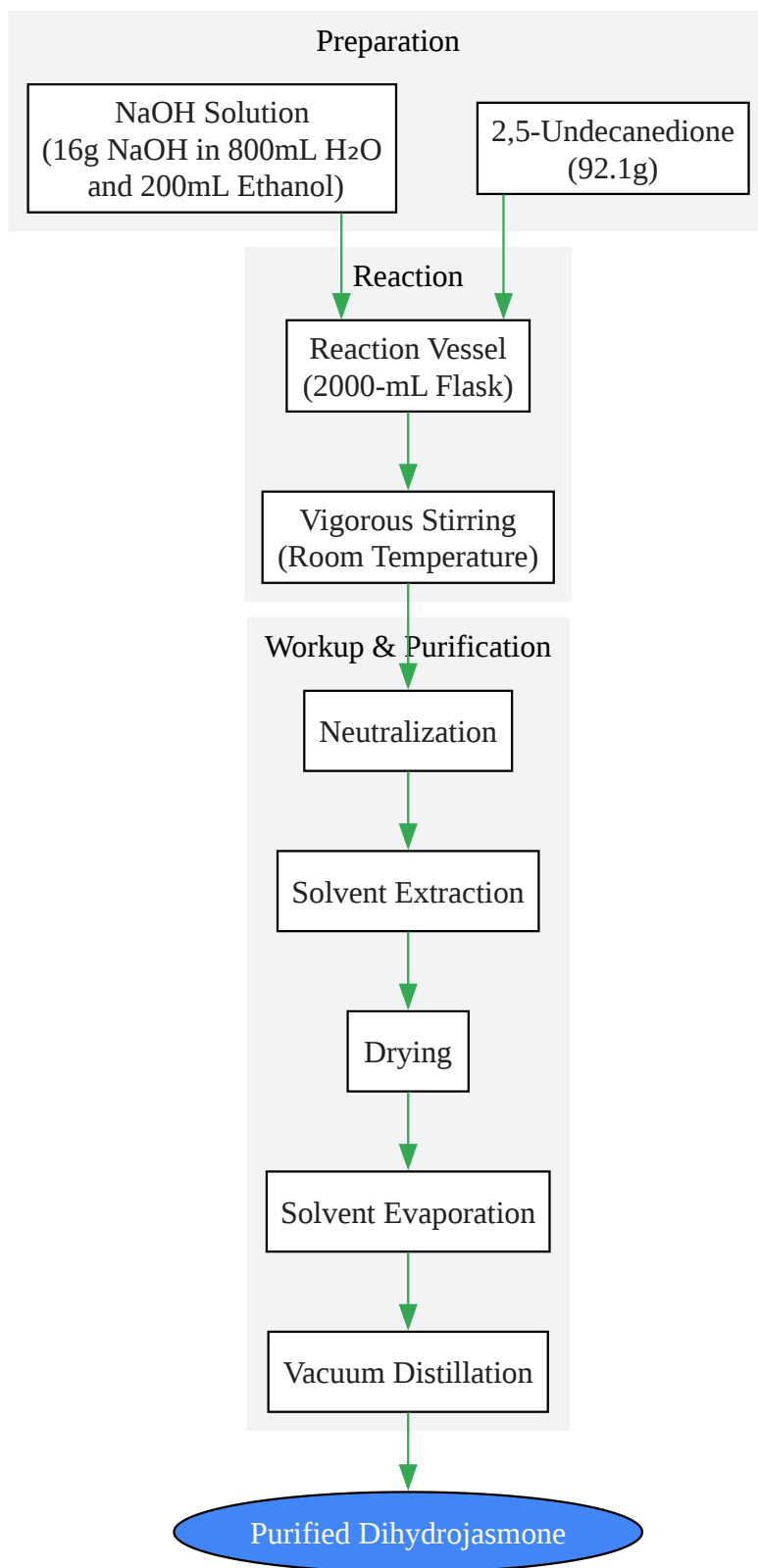
Materials:

- 2,5-Undecanedione

- Sodium hydroxide (NaOH)
- Water (H<sub>2</sub>O)
- Ethanol (C<sub>2</sub>H<sub>5</sub>OH)
- 2000-mL round-bottomed flask
- Stirring apparatus
- Heating mantle

Procedure:

- Prepare a solution of 16.0 g (0.4 mol) of sodium hydroxide in 800 mL of water and 200 mL of ethanol in a 2000-mL round-bottomed flask.
- To this solution, add 92.1 g (0.5 mol) of 2,5-undecanedione.
- Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion of the reaction (typically several hours), the reaction mixture is worked up. This usually involves neutralization of the base, extraction of the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washing of the organic phase, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.
- The crude **dihydrojasmone** is then purified by vacuum distillation.



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Caption: Synthesis workflow for **Dihydrojasmone**.

## Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of **dihydrojasmone** in a fragrance oil, which can be adapted for specific instrumentation and sample matrices.

### Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5, or equivalent)

### Sample Preparation:

- Dilute the fragrance oil containing **dihydrojasmone** in a suitable solvent (e.g., ethanol or hexane) to a final concentration of approximately 100-1000 ppm. For a 10% solution of **Dihydrojasmone** in DPG, a further dilution will be required.[\[7\]](#)[\[8\]](#)
- If necessary, add an internal standard for quantitative analysis.

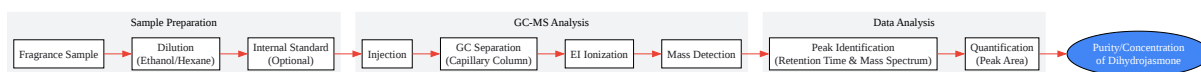
### GC-MS Parameters:

- Injector Temperature: 250°C
- Injection Mode: Split or splitless, depending on the concentration
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes
  - Ramp: 3°C/min to 280°C
  - Final hold: 280°C for 10-20 minutes
- MS Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Mass Range: m/z 40-400

#### Data Analysis:

- Identify the **dihydrojasmone** peak by its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum from a library (e.g., NIST, Wiley).
- For quantitative analysis, integrate the peak area of **dihydrojasmone** and the internal standard (if used) and calculate the concentration based on a calibration curve.



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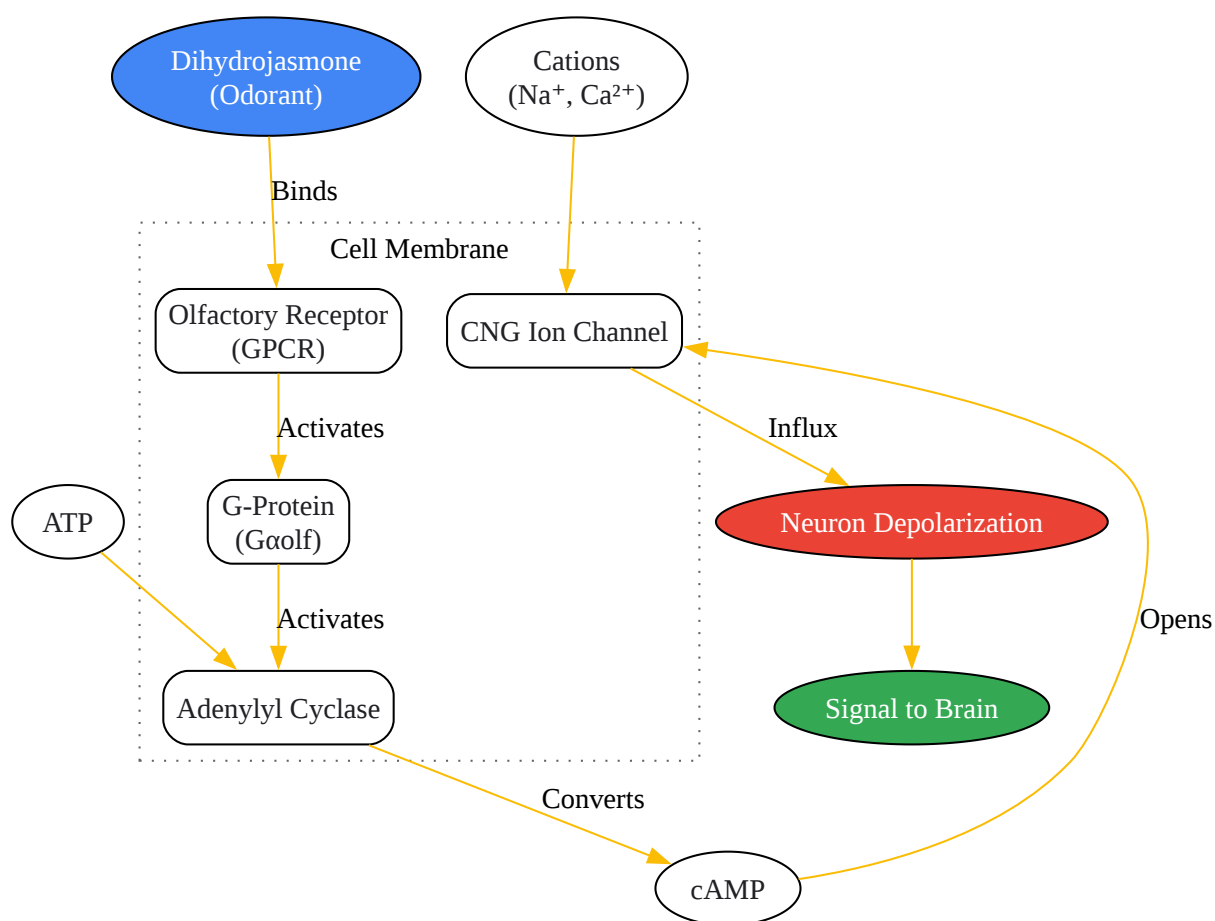
Caption: GC-MS workflow for **Dihydrojasmone** analysis.

## Olfactory Signaling Pathway

The perception of **dihydrojasmone**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific OR that binds to **dihydrojasmone** is not definitively identified in publicly available literature, the general signaling cascade is well-understood.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor. This activates the associated G-protein (G $\alpha$ olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na<sup>+</sup> and Ca<sup>2+</sup>) and depolarization of the olfactory sensory neuron. This depolarization

generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.



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Caption: General olfactory signaling pathway.

## Safety and Regulatory Information

- IFRA: **Dihydrojasmone** is not restricted by the 51st amendment of the International Fragrance Association (IFRA) standards.[4]



- RIFM: The Research Institute for Fragrance Materials (RIFM) has assessed the safety of **dihydrojasnone**. It has been found to have the potential for skin sensitization in a small fraction of individuals. RIFM has established maximum acceptable concentration levels for its use in various product categories to prevent sensitization.[9]
- Allergens: **Dihydrojasnone** does not contain any declarable allergens according to current regulations.[4]
- Stability: It is noted to be unstable in acidic products (with the exception of fabric conditioners) and in highly alkaline detergents.[4]

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